N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 922016-15-7

Cat. No.: VC7209020

Molecular Formula: C26H35N5O2

Molecular Weight: 449.599

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922016-15-7 |

|---|---|

| Molecular Formula | C26H35N5O2 |

| Molecular Weight | 449.599 |

| IUPAC Name | N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C26H35N5O2/c1-18-5-6-19(2)22(15-18)28-26(33)25(32)27-17-24(31-13-11-29(3)12-14-31)20-7-8-23-21(16-20)9-10-30(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,27,32)(H,28,33) |

| Standard InChI Key | SXWNIAZQZTWTKB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

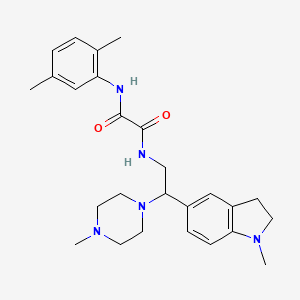

The compound’s IUPAC name, N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide, reflects its intricate architecture. Key structural components include:

-

A 2,5-dimethylphenyl group attached to the oxalamide’s nitrogen, contributing hydrophobic interactions.

-

A 1-methylindolin-5-yl moiety, a bicyclic structure common in bioactive molecules, which may enhance binding to aromatic residue-rich targets.

-

A 4-methylpiperazine ethyl chain, a flexible spacer that could facilitate interactions with charged or polar regions of biological targets.

The compound’s SMILES notation, CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C, provides a linear representation of its connectivity, while its InChIKey (SXWNIAZQZTWTKB-UHFFFAOYSA-N) offers a unique identifier for database searches.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 922016-15-7 |

| Molecular Formula | C26H35N5O2 |

| Molecular Weight | 449.599 g/mol |

| IUPAC Name | N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

| Solubility | Not publicly available |

| LogP (Predicted) | ~2.5 (estimated via analogs) |

The compound’s logP value, estimated from structural analogs, suggests moderate lipophilicity, which may influence its membrane permeability and pharmacokinetic profile.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step reactions, as outlined below:

-

Formation of the Oxalamide Backbone:

Oxalic acid derivatives, such as ethyl oxalyl chloride, react with 2,5-dimethylaniline to form the N1-(2,5-dimethylphenyl)oxalamide intermediate. This step often employs base catalysts like triethylamine to neutralize HCl byproducts. -

Introduction of the Piperazine-Ethyl Chain:

The secondary amine group of 4-methylpiperazine undergoes nucleophilic substitution with a bromoethyl intermediate, yielding a piperazine-ethyl moiety. This step may require polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures. -

Coupling with the Indoline Moiety:

The final step involves coupling the piperazine-ethyl intermediate with 1-methylindolin-5-ylamine using carbodiimide coupling agents (e.g., DCC or EDC) to form the tertiary amide bond. Purification via column chromatography or recrystallization ensures high product purity.

Optimization Challenges

-

Steric Hindrance: Bulky substituents on the phenyl and indoline groups may slow reaction rates, necessitating extended reaction times or higher temperatures.

-

Byproduct Formation: Competing reactions at the piperazine nitrogen require careful stoichiometric control to avoid undesired alkylation.

Biological Activities and Hypothesized Mechanisms

Comparative Analysis with Structural Analogs

Compounds such as N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 922068-72-2) exhibit antiproliferative activity in vitro, suggesting that the 2,5-dimethylphenyl variant may share similar properties. Modifications to the substituent positions (e.g., 2,4- vs. 2,5-dimethyl) could alter target selectivity or potency.

Research Applications and Future Directions

Drug Discovery

The compound’s modular structure allows for derivatization at multiple sites:

-

Piperazine Modification: Substituting the 4-methyl group with larger alkyl chains could enhance blood-brain barrier penetration for CNS-targeted therapies.

-

Indoline Functionalization: Introducing electron-withdrawing groups (e.g., fluorine) may improve metabolic stability.

Preclinical Development Challenges

-

Solubility Optimization: Poor aqueous solubility, common in lipophilic oxalamides, may necessitate formulation with cyclodextrins or lipid-based carriers.

-

Toxicology Profiling: Piperazine-containing compounds sometimes exhibit off-target effects on cardiac ion channels, warranting thorough safety assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume